![molecular formula C14H15NO B13168880 (R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is a chiral compound with a biphenyl structure and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and an appropriate aminoethanol precursor.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Wissenschaftliche Forschungsanwendungen
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The biphenyl structure allows for specific binding interactions, while the aminoethanol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: The enantiomer of the compound with similar properties but different stereochemistry.
1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: The racemic mixture containing both enantiomers.
Other biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of both the biphenyl and aminoethanol moieties allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
(1R)-2-amino-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChI-Schlüssel |
ATTHACCWLCOMAC-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CN)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)
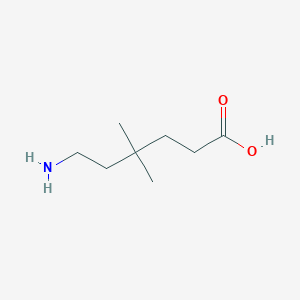

![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
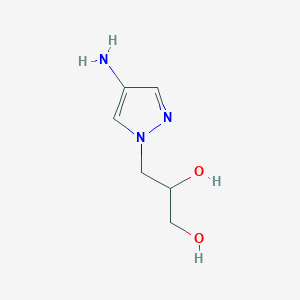
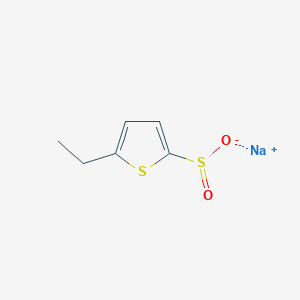
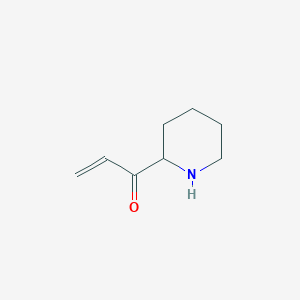
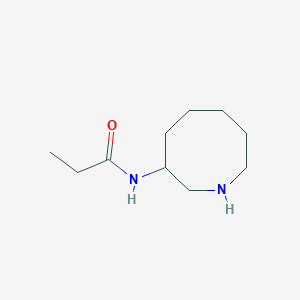
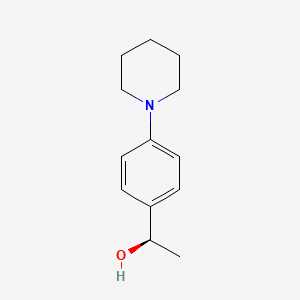
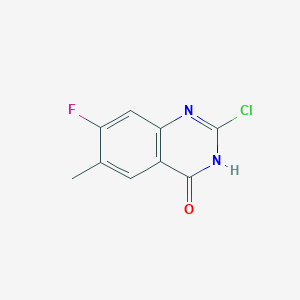
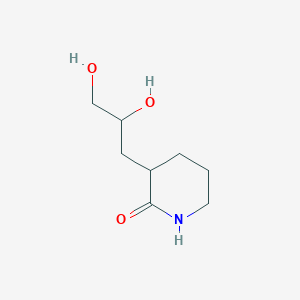


![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
